(5-Chloro-1,2,3-thiadiazol-4-YL)methanol
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Overview
Description
“(5-Chloro-1,2,3-thiadiazol-4-YL)methanol” is a chemical compound with the CAS Number: 926207-15-0 . It has a molecular weight of 150.59 and its IUPAC name is (5-chloro-1,2,3-thiadiazol-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “(5-Chloro-1,2,3-thiadiazol-4-YL)methanol” is 1S/C3H3ClN2OS/c4-3-2 (1-7)5-6-8-3/h7H,1H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“(5-Chloro-1,2,3-thiadiazol-4-YL)methanol” is a powder . and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Researchers have synthesized various 1,3,4-thiadiazole derivatives, including those derived from (5-Chloro-1,2,3-thiadiazol-4-YL)methanol. These compounds were tested for antimicrobial activity against bacteria (E. coli, B. mycoides) and fungi (C. albicans). Notably, some derivatives demonstrated superior antimicrobial properties .
- (5-Chloro-1,2,3-thiadiazol-4-YL)methanol has been explored as a potential pesticide. Its simple heterocyclic structure makes it an interesting candidate for pest control .
- The compound has been investigated as a component of enzyme inhibitors. Enzyme inhibition plays a crucial role in drug development, and (5-Chloro-1,2,3-thiadiazol-4-YL)methanol derivatives may contribute to this field .
- Azo dyes find applications in textiles, cosmetics, and other industries. (5-Chloro-1,2,3-thiadiazol-4-YL)methanol derivatives may serve as building blocks for such dyes .
- Cephalosporins are important antibiotics. The compound has been studied in the context of cephalosporin synthesis, highlighting its potential relevance in antibiotic development .
Antimicrobial Activity
Pesticide Potential
Enzyme Inhibitors
Azo Dyes
Cephalosporin Antibiotics
Other Biological Activities
Safety and Hazards
The safety information for “(5-Chloro-1,2,3-thiadiazol-4-YL)methanol” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
Thiadiazole derivatives, including “(5-Chloro-1,2,3-thiadiazol-4-YL)methanol”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, future research may focus on further exploring the potential applications of these compounds in medicine.
Mechanism of Action
Target of Action
It is known that thiadiazole-containing compounds, like the one , can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This allows them to exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
It is known that thiadiazole derivatives can affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which suggests good bioavailability .
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring .
properties
IUPAC Name |
(5-chlorothiadiazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2OS/c4-3-2(1-7)5-6-8-3/h7H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGPOWZUBACIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SN=N1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-1,2,3-thiadiazol-4-YL)methanol | |
CAS RN |
926207-15-0 |
Source
|
Record name | (5-chloro-1,2,3-thiadiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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